Swertiapunimarin

Description

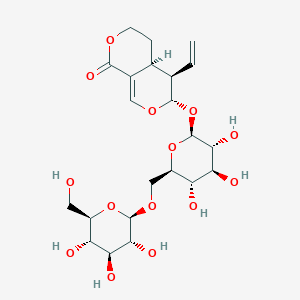

Structure

3D Structure

Properties

CAS No. |

151140-40-8 |

|---|---|

Molecular Formula |

C22H32O14 |

Molecular Weight |

520.5 g/mol |

IUPAC Name |

(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one |

InChI |

InChI=1S/C22H32O14/c1-2-8-9-3-4-31-19(30)10(9)6-32-20(8)36-22-18(29)16(27)14(25)12(35-22)7-33-21-17(28)15(26)13(24)11(5-23)34-21/h2,6,8-9,11-18,20-29H,1,3-5,7H2/t8-,9+,11-,12-,13-,14-,15+,16+,17-,18-,20+,21-,22+/m1/s1 |

InChI Key |

LILOLDYAQAFVGN-DFOQSZTGSA-N |

SMILES |

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

Canonical SMILES |

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Synonyms |

6'-O-glucopyranosyl-sweroside 6'-O-glucopyranosylsweroside swertiapunimarin |

Origin of Product |

United States |

Isolation and Structural Characterization of Swertiapunimarin

Elucidation of Chemical Structure

Once Swertiapunimarin is isolated in a pure form, its chemical structure is determined using a combination of spectroscopic methods. The structure was identified as 6'-O-beta-D-glucopyranosylsweroside. nih.gov

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. It provides information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR (Carbon NMR): This experiment identifies all the unique carbon atoms in the molecule. The chemical shift of each carbon signal provides information about its hybridization (sp³, sp², sp) and the nature of the atoms attached to it.

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Note: This table is for illustrative purposes as specific experimental data was not available in the searched sources.

| Position | Hypothetical ¹³C Shift (δc, ppm) | Hypothetical ¹H Shift (δH, ppm, Multiplicity, J in Hz) |

|---|---|---|

| Sweroside Moiety | ||

| 1 | 97.5 | 5.5 (d, J=2.0) |

| 3 | 152.0 | 7.5 (s) |

| 4 | 105.0 | |

| 5 | 29.0 | 3.1 (m) |

| 6 | 75.0 | 4.2 (m) |

| 7 | 130.0 | 5.8 (ddd, J=17.0, 10.5, 8.0) |

| 8 | 118.0 | 5.3 (d, J=17.0), 5.2 (d, J=10.5) |

| 9 | 45.0 | 2.8 (m) |

| 10 | 60.0 | 4.3 (m), 4.1 (m) |

| 11 | 170.0 | |

| Glucose Moiety (attached at C-6') | ||

| 1' | 99.0 | 4.9 (d, J=7.5) |

| 2' | 74.0 | 3.3 (m) |

| 3' | 77.0 | 3.4 (m) |

| 4' | 71.0 | 3.3 (m) |

| 5' | 78.0 | 3.5 (m) |

| 6' | 69.0 | 3.9 (dd, J=12.0, 2.0), 3.7 (dd, J=12.0, 5.0) |

| Second Glucose Moiety | ||

| 1'' | 104.0 | 4.5 (d, J=8.0) |

| 2'' | 75.0 | 3.2 (m) |

| 3'' | 77.5 | 3.4 (m) |

| 4'' | 71.5 | 3.3 (m) |

| 5'' | 78.5 | 3.5 (m) |

| 6'' | 62.5 | 3.8 (m), 3.7 (m) |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) provide a very accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound by comparing the experimental mass to calculated masses for all possible elemental compositions.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, charged fragments. The pattern of fragmentation provides clues about the compound's structure. For a glycoside like this compound, characteristic fragmentation would involve the loss of the sugar units. The mass difference between the parent ion and the fragment ions would correspond to the mass of one or more glucose units (a loss of 162 Da for each hexose sugar), helping to confirm the glycosidic nature of the molecule and the structure of the aglycone (the non-sugar part).

Table 2: Predicted Mass Spectrometry Data for this compound Note: This table is for illustrative purposes as specific experimental data was not available in the searched sources.

| Ion Type | Predicted m/z | Interpretation |

|---|---|---|

| [M+Na]⁺ | 543.1795 | Molecular ion with sodium adduct (Calculated for C₂₂H₃₂O₁₄Na) |

| [M-C₆H₁₀O₅+Na]⁺ | 381.1267 | Fragment ion after loss of one glucose unit |

| [M-2(C₆H₁₀O₅)+Na]⁺ | 219.0739 | Fragment ion after loss of two glucose units (Sweroside aglycone + Na) |

Compound Index

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopic Analysis

The structural elucidation of this compound was conducted through various spectroscopic methods, including UV-Visible and Infrared spectroscopy. These techniques are fundamental in identifying the chromophores and functional groups within a molecule.

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within the molecule. For this compound, the UV spectrum exhibits a maximum absorption (λmax) at 234 nm. This absorption is characteristic of the enol ether system present in the secoiridoid skeleton.

Infrared (IR) spectroscopy is used to identify the functional groups based on their vibrational frequencies. The IR spectrum of this compound shows distinct absorption bands that confirm its structure. Key absorptions are observed at 3400 cm⁻¹ (hydroxyl groups, -OH), 1770 cm⁻¹ (δ-lactone carbonyl group, C=O), 1695 cm⁻¹ (ester carbonyl group, C=O), and 1630 cm⁻¹ (carbon-carbon double bond, C=C).

| Spectroscopic Method | Wavelength/Wavenumber | Assignment |

|---|---|---|

| UV-Vis (λmax) | 234 nm | Enol ether system |

| Infrared (IR) | 3400 cm⁻¹ | -OH stretching (hydroxyl groups) |

| 1770 cm⁻¹ | C=O stretching (δ-lactone) | |

| 1695 cm⁻¹ | C=O stretching (ester) | |

| 1630 cm⁻¹ | C=C stretching (alkene) |

Stereochemical Determination of this compound

The precise three-dimensional arrangement of atoms, or stereochemistry, of this compound was established through chemical and spectroscopic analysis. The structure was identified as 6'-O-β-D-glucopyranosylsweroside. researchgate.net

The determination of the absolute configuration of glycosides like this compound often involves techniques such as nuclear magnetic resonance (NMR) spectroscopy to establish the connectivity and relative stereochemistry, and enzymatic hydrolysis to identify the sugar moieties. The β-configuration of the D-glucopyranosyl unit linked at the 6'-position is a key stereochemical feature. In the broader context of compounds isolated from Swertia punicea, techniques like circular dichroism (CD) spectroscopy are employed to discern the absolute configuration of new natural products.

Identification of Co-occurring Compounds in Swertia punicea Hemsl.

This compound was isolated from the whole plant of Swertia punicea Hemsl. alongside a variety of other chemical constituents. researchgate.net Phytochemical investigations of this plant have revealed a rich diversity of compound classes, with xanthones and iridoids being major components, supplemented by sterols and terpenes. To date, approximately 78 compounds have been identified from this plant species.

In the specific study that led to the isolation of this compound, seven other known compounds were identified concurrently. researchgate.net These co-occurring natural products provide insight into the biosynthetic pathways active within the plant.

| Compound Name | Compound Class |

|---|---|

| Sweroside | Secoiridoid Glycoside |

| Swertiamarin (B1682845) | Secoiridoid Glycoside |

| Oleanolic acid | Triterpene |

| Daucosterol | Sterol Glycoside |

| β-Sitosterol | Sterol |

| 2,3-dihydroxy-1,4-benzodicarboxylic acid | Phenolic Acid |

| Methylswertianin | Xanthone |

Preclinical Investigation of Swertiapunimarin S Biological Activities

In Vitro Efficacy Studies

In vitro studies utilize isolated cells and tissues to investigate the direct molecular interactions of a compound. For Swertiapunimarin, these assays have provided foundational evidence for its biological effects.

The anti-inflammatory properties of this compound have been evaluated using established cell-based models, most notably in macrophage cell lines such as RAW 264.7. nih.govresearchgate.net Macrophages are key immune cells that, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce a cascade of inflammatory mediators. e-jar.orgmdpi.com

Studies have demonstrated that this compound can significantly modulate this inflammatory response. In LPS-stimulated RAW 264.7 macrophages, treatment with this compound has been shown to decrease the production of key pro-inflammatory cytokines. nih.gov These cytokines are signaling proteins that drive the inflammatory process. The specific effects observed are detailed in the table below.

Table 1: Effect of this compound on Pro-Inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine | Effect Observed | Significance |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased production | A key mediator in systemic inflammation. nih.gov |

| Interleukin-1beta (IL-1β) | Decreased production | Plays a critical role in acute and chronic inflammatory responses. nih.gov |

| Interleukin-6 (IL-6) | Decreased production | Involved in both the acute phase of inflammation and immune regulation. nih.gov |

These findings suggest that this compound directly interferes with the inflammatory signaling pathways within immune cells. nih.gov

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. nih.gov The antioxidant potential of this compound has been investigated using cellular assays that measure its ability to mitigate oxidative damage.

A widely used method is the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay. nih.govnih.gov In this assay, the non-fluorescent DCFH-DA probe is taken up by cells and deacetylated by cellular esterases into DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). nih.gov A reduction in fluorescence intensity indicates an antioxidant effect. Studies have shown that this compound treatment can decrease intracellular ROS levels in various cell types, including primary hippocampal neurons subjected to oxygen-glucose deprivation/reperfusion, a model for ischemic injury. nih.govnih.gov This demonstrates a direct cellular antioxidant capacity.

Table 2: Summary of In Vitro Antioxidant Activity of this compound

| Assay / Model | Key Finding | Implication |

|---|---|---|

| Cellular ROS Detection (e.g., DCFH-DA) | Decreased levels of intracellular Reactive Oxygen Species (ROS). nih.govnih.gov | Indicates direct scavenging of free radicals or enhancement of cellular antioxidant defenses. |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model | Increased cell viability and reduced ROS in primary hippocampal neurons. nih.gov | Suggests a protective role against oxidative stress associated with ischemic events. |

While seco-iridoid glycosides as a class are often cited for their potential anticancer properties, specific in vitro studies detailing the cytotoxic or apoptotic effects of purified this compound on cancer cell lines are not extensively available in the reviewed scientific literature. Standard assays to determine anticancer activity, such as the MTT assay for cytotoxicity or flow cytometry for apoptosis, would be required to establish the half-maximal inhibitory concentration (IC50) and the mechanism of cell death in various cancer cell lines (e.g., A549, MCF-7, HeLa). At present, specific data on these parameters for this compound are limited.

Neuroprotective Effects: this compound has demonstrated significant neuroprotective potential in several in vitro models. nih.gov In models of cerebral ischemia using primary hippocampal neurons, it was shown to increase cell viability and decrease ROS production. nih.gov Further studies using human neuroblastoma SH-SY5Y cells, a common model for neurodegenerative diseases, have also supported its neuroprotective role. researchgate.netnih.gov The compound appears to exert these effects by activating protective cellular pathways, such as the Nrf2 pathway, which helps defend against oxidative stress. nih.gov

Gastroprotective Effects: The investigation of gastroprotective effects in vitro often involves using cell lines like human gastric mucosa epithelial cells (GES-1) and inducing damage with agents such as ethanol. nih.govmdpi.com While this is a standard model to screen for compounds that can protect the stomach lining, specific studies applying this model to evaluate this compound were not identified in the reviewed literature.

Antimicrobial Activity: The antimicrobial efficacy of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism. nih.govnih.gov Standard protocols test compounds against clinically relevant bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov However, specific studies reporting the MIC values for this compound against these or other microbes are not readily available in the reviewed scientific literature.

In Vivo Preclinical Pharmacological Assessments

In vivo studies involve the use of living organisms, typically animal models, to understand the complex physiological effects of a compound.

Inflammation: Consistent with the in vitro findings, this compound has shown anti-inflammatory efficacy in animal models. In rat models of arthritis, administration of the compound led to a decrease in the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and an increase in the anti-inflammatory cytokine IL-10 in the animals' systems. nih.gov This demonstrates an ability to modulate the immune response and reduce disease progression in a complex biological system. nih.gov

Pain: Analgesic activity in animal models is often assessed using tests such as the acetic acid-induced writhing test, the hot plate test, or the formalin test. These models evaluate a compound's ability to reduce pain responses to chemical or thermal stimuli. Despite the known anti-inflammatory effects of this compound, specific studies evaluating its direct analgesic efficacy using these established pain models were not found in the reviewed literature.

Metabolic Disorders: this compound has been most extensively studied in vivo for its effects on metabolic disorders, particularly diabetes. nih.gov In multiple studies using streptozotocin (B1681764) (STZ)-induced diabetic rats, a standard model for Type 1 diabetes, this compound administration resulted in significant improvements in several metabolic parameters. nih.govnih.gov It has also shown efficacy in non-insulin-dependent (Type 2) diabetes models. nih.gov

Table 3: Efficacy of this compound in Animal Models of Diabetes

| Parameter | Model | Effect of this compound |

|---|---|---|

| Fasting Blood Glucose | STZ-Induced Diabetic Rats | Significant reduction. nih.gov |

| Total Cholesterol | STZ-Induced Diabetic Rats | Significant reduction. nih.gov |

| Total Glycerides | STZ-Induced Diabetic Rats | Significant reduction. nih.gov |

| Low-Density Lipoprotein (LDL) | STZ-Induced Diabetic Rats | Significant reduction. nih.gov |

| High-Density Lipoprotein (HDL) | STZ-Induced Diabetic Rats | Significant increase. nih.gov |

| Plasma Insulin | STZ-Induced Diabetic Rats | Significant increase. nih.gov |

These results strongly indicate that this compound can ameliorate hyperglycemia and improve the lipid profile, suggesting a potential therapeutic role in managing diabetes and its complications. nih.gov

Modulatory Effects on Organ Systems (e.g., hepatic, pancreatic)

No preclinical studies detailing the specific effects of this compound on the liver or pancreas could be identified.

Comparative Analysis with Related Secoiridoids in Preclinical Models

No research papers presenting a comparative analysis of this compound against other secoiridoids in preclinical settings were found.

Further research and publication of data specifically on this compound are required to provide the detailed, evidence-based content requested.

Molecular Mechanisms and Signaling Pathways of Swertiapunimarin

Identification of Receptor and Enzyme Interactions

There is currently a lack of specific research in publicly accessible scientific literature that identifies or characterizes the direct interactions of Swertiapunimarin with specific cellular receptors or enzymes. While in-silico docking studies are common for predicting compound-receptor interactions, no such studies dedicated to this compound were found.

Modulation of Intracellular Signaling Cascades

Detailed investigations into how this compound modulates specific intracellular signaling cascades are not available in the current body of scientific research. The subsequent subsections reflect this absence of data for key pathways.

Impact on Protein Kinase Pathways (e.g., MAPK, PI3K/Akt/mTOR)

There are no available studies detailing the impact of this compound on protein kinase pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway or the Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR) pathway. nih.govnih.govnih.govnih.gov Consequently, its role in regulating cellular processes controlled by these kinases, like cell proliferation and survival, remains uncharacterized. mdpi.comyoutube.com

Regulation of Transcription Factor Activities (e.g., NF-κB, STAT3)

Scientific literature does not currently contain specific data on whether this compound regulates the activity of key transcription factors such as Nuclear Factor-kappa B (NF-κB) or Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.govnih.gov The NF-κB and STAT3 pathways are critical in inflammation and immunity, but any potential modulatory effect by this compound has not been documented. nih.govmdpi.com

Influence on Apoptosis-Related Proteins and Pathways

The influence of this compound on apoptosis-related proteins (such as those in the Bcl-2 family or caspases) and the intrinsic or extrinsic apoptotic pathways has not been a subject of published research. nih.govnih.govmayo.edu Therefore, its potential to induce or inhibit programmed cell death is unknown. mdpi.com

Interaction with Inflammatory Mediators and Cytokines

While other compounds isolated from Swertia punicea have demonstrated anti-inflammatory activity, there is no specific research detailing the interaction of this compound with inflammatory mediators and cytokines. nih.gov Its effect on the production or signaling of molecules like interleukins (e.g., IL-6, IL-1β) or Tumor Necrosis Factor-alpha (TNF-α) has not been investigated. nih.govmdpi.commdpi.com

Systems Biology Approaches to Pathway Mapping

There is no evidence in the scientific literature of systems biology approaches being used for the pathway mapping of this compound's biological effects. Such studies, which integrate multi-omics data to build comprehensive models of cellular response, have not been applied to this specific compound.

Research Findings Summary

The following table summarizes the lack of available research data for this compound concerning the specified molecular pathways.

| Pathway/Mechanism | Research Findings for this compound |

| Receptor/Enzyme Interaction | No specific studies available. |

| MAPK Pathway Modulation | No specific studies available. |

| PI3K/Akt/mTOR Pathway Modulation | No specific studies available. |

| NF-κB Activity Regulation | No specific studies available. |

| STAT3 Activity Regulation | No specific studies available. |

| Apoptosis-Related Protein Influence | No specific studies available. |

| Interaction with Inflammatory Mediators | No specific studies available. |

| Systems Biology Pathway Mapping | No specific studies available. |

Compound Reference Table

Structure Activity Relationship Sar Studies of Swertiapunimarin

Methodological Framework for SAR Analysis

The exploration of Swertiapunimarin's SAR involves a combination of qualitative and quantitative approaches to elucidate how its molecular architecture influences its biological efficacy.

Qualitative SAR Approaches for Structural Modification Effects

Qualitative SAR provides a foundational understanding of how specific structural modifications impact the biological activity of a compound. This approach involves the synthesis of a series of analogs with systematic changes to the parent structure and the subsequent evaluation of their biological effects. For secoiridoid glycosides like this compound, these modifications could include alterations to the sweroside core, the glycosidic linkage, or the sugar moiety. By comparing the activity of these analogs, researchers can infer the importance of different functional groups. For instance, the esterification or removal of hydroxyl groups on the glucose unit can reveal their role in receptor binding or solubility. While direct qualitative SAR studies on this compound are not extensively documented, research on the related compound, swertiamarin (B1682845), suggests that modifications to its structure can significantly impact its pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the physicochemical properties of a series of compounds with their biological activities. This method employs statistical techniques to develop mathematical models that can predict the activity of novel, unsynthesized analogs. The process involves calculating a variety of molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters. These descriptors are then used to build a regression model that links them to the observed biological activity.

For this compound, a QSAR study would involve a dataset of its analogs with known biological activities. The resulting model could then be used to predict the activity of new, rationally designed analogs, thereby prioritizing synthetic efforts. While specific QSAR models for this compound are not yet prevalent in published literature, the methodology has been applied to other secoiridoid glycosides to explore their hepatoprotective and other biological activities. These studies can serve as a valuable template for future QSAR investigations focused on this compound.

Identification of Key Structural Determinants for Biological Activity

The biological activity of this compound is intrinsically linked to its unique chemical structure. As a secoiridoid glycoside, its structure is characterized by a cleaved iridoid backbone (the secoiridoid core) attached to a sugar molecule, in this case, a glucose derivative. The key structural determinants for its bioactivity are likely to reside in several key areas:

The Secoiridoid Core: The enol-ether system and the lactone ring within the sweroside core are common features in bioactive secoiridoids and are likely crucial for the activity of this compound.

The Glycosidic Linkage: The bond connecting the secoiridoid aglycone to the sugar moiety, including its stereochemistry, can significantly influence the compound's stability, solubility, and interaction with biological targets.

The Sugar Moiety: The additional glucose unit in this compound (6'-O-β-D-glucopyranosylsweroside) distinguishes it from sweroside. The hydroxyl groups on both glucose units are potential sites for hydrogen bonding with biological receptors, and their modification could modulate activity.

While direct experimental evidence pinpointing the exact structural determinants of this compound's activity is limited, inferences can be drawn from studies on analogous secoiridoid glycosides. For these related compounds, the integrity of the secoiridoid skeleton and the nature of the glycosylation have been shown to be critical for their biological effects.

Rational Design of this compound Analogs for Optimized Bioactivity

The rational design of analogs is a key strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound like this compound. This process leverages the understanding gained from SAR and QSAR studies to create new molecules with improved potency, selectivity, and pharmacokinetic properties.

The design of this compound analogs could involve several strategies:

Modification of the Sugar Moiety: Introducing different sugar units or modifying the existing glucose molecules, for example, through acetylation or deoxygenation, could alter the compound's solubility and ability to interact with specific cellular targets.

Alteration of the Secoiridoid Core: Modifications to the lactone ring or the vinyl group of the sweroside core could lead to analogs with different electronic and steric properties, potentially enhancing their biological activity.

Synthesis of Aglycone Derivatives: Investigating the biological activity of the secoiridoid aglycone of this compound (the non-sugar part) could provide insights into the role of the sugar moieties and serve as a scaffold for further derivatization.

Chemical Synthesis and Derivatization of Swertiapunimarin

Synthetic Approaches for Secoiridoid Glycosides

The total synthesis of complex natural products like secoiridoid glycosides is a significant challenge in organic chemistry. While a specific total synthesis of swertiapunimarin has not been widely reported, general strategies developed for other members of the secoiridoid class provide a roadmap for its potential synthesis. These approaches often draw inspiration from the compound's own biosynthetic pathway.

The biosynthesis of secoiridoids initiates from geranyl pyrophosphate and proceeds through a series of enzymatic reactions including oxidations, reductions, and glycosylations to form the iridoid scaffold, which is then cleaved to yield the characteristic secoiridoid framework. nih.gov For instance, the elucidation of the biosynthetic pathway to the secoiridoid secologanin (B1681713) in Catharanthus roseus has provided valuable insights and genetic tools that could inform synthetic strategies. nih.gov

Synthetic efforts can be broadly categorized into total synthesis, where the molecule is built from simple precursors, and semisynthesis, which starts from a related, more abundant natural product.

Key Synthetic Strategies for Secoiridoid Glycosides:

| Synthetic Approach | Description | Example |

| Biomimetic Synthesis | This approach mimics the proposed biosynthetic pathway in the laboratory. It often involves key cyclization or rearrangement reactions that are thought to occur in nature. | An efficient, five-step biomimetic synthesis of oleocanthal (B1677205) and oleacein (B104066) has been developed starting from oleuropein, an abundant secoiridoid from olive leaves. researchgate.net |

| Total Synthesis | This involves the complete construction of the molecule from basic starting materials. Such routes require sophisticated strategies for stereocontrol and functional group manipulation. | The total syntheses of complex alkaloids like strychnine (B123637) and reserpine (B192253) showcase the power of modern synthetic chemistry to construct intricate molecular architectures, providing principles applicable to secoiridoids. wikipedia.orgyoutube.com |

| Convergent Synthesis | In this strategy, different fragments of the target molecule are synthesized independently and then coupled together in the later stages. This approach is often more efficient for complex targets. | A convergent strategy was employed for the total synthesis of aleutianamine, involving the preparation of key fragments followed by their coupling. nih.gov |

| Catalytic Methods | Modern catalysis, including transition-metal catalysis (e.g., Palladium), offers powerful tools for forming key bonds with high selectivity, which is crucial for complex molecule synthesis. nih.govmdpi.com | Palladium-catalyzed reactions have been used for dearomative functionalization and ketone installation in the synthesis of natural products. nih.gov |

Semisynthetic Modifications of this compound

Semisynthesis, the chemical modification of a naturally occurring compound, is a practical approach to generate analogues of this compound. Given its structure as 6'-O-beta-D-glucopyranosylsweroside, this compound possesses numerous reactive sites, particularly the hydroxyl groups on the glucose moieties and potential functionalities on the aglycone. nih.gov Modifications can be used to probe the importance of different structural features for biological activity and to improve the molecule's drug-like properties. A common strategy involves the selective oxidation of aldehyde groups within the secoiridoid skeleton, as demonstrated in the modification of oleocanthal and oleacein. researchgate.net

The hydroxyl groups of the two glucose units in this compound are primary targets for functional group derivatization. Esterification is a common and straightforward method to modify these groups. By reacting the parent glycoside with various acyl chlorides or anhydrides, a library of ester derivatives can be produced.

Potential Outcomes of Glycan Esterification:

Altered Lipophilicity: Introducing acyl chains of varying lengths can systematically modify the molecule's lipophilicity, which can influence its solubility, membrane permeability, and pharmacokinetic profile.

Prodrug Formation: Esters can act as prodrugs, which may be more stable or better absorbed than the parent compound. Once in the body, cellular esterases can cleave the ester bond to release the active this compound.

Structure-Activity Relationship (SAR) Studies: By comparing the biological activities of different ester derivatives, researchers can determine the importance of the hydroxyl groups for the compound's function.

While specific examples for this compound are not detailed in the literature, the derivatization of other natural glycosides is a well-established practice to enhance their biological profiles.

Modifying the core ring system of the secoiridoid is a more complex synthetic challenge but offers the potential for profound changes in biological activity. For this compound, this could involve transformations of the dihydropyran ring.

Examples of Potential Ring System Modifications (by analogy to other secoiridoids):

Oxidation/Reduction: The enol ether moiety within the dihydropyran ring is susceptible to various chemical transformations. For example, selective oxidation of aldehyde groups on the secoiridoid skeleton of olive oil compounds has been achieved using reagents like Oxone, leading to the corresponding carboxylic acids. researchgate.net

Cyclization/Rearrangement: Under specific conditions, the opened cyclopentane (B165970) ring of the secoiridoid could potentially be induced to undergo further cyclization or rearrangement reactions, leading to novel molecular scaffolds. Palladium-catalyzed pinacol-type rearrangements have been used to install ketones in complex ring systems during natural product synthesis. nih.gov

Modification of Substituents: The vinyl and ethylidene side chains on the secoiridoid core are also amenable to chemical modification through reactions such as hydrogenation, oxidation, or addition reactions.

These modifications require careful planning and execution to achieve the desired selectivity and to avoid unwanted side reactions on the sensitive glycosidic bonds.

Strategies for Enhancing Bioavailability and Target Specificity through Chemical Modification

A primary goal of chemical modification of natural products like this compound is to overcome limitations such as poor bioavailability and to improve target specificity, thereby enhancing their therapeutic potential. nih.govnih.gov

Strategies Employing Chemical Modification:

| Strategy | Description | Application to this compound |

| Bioavailability Enhancement | ||

| Prodrug Approach | Converting the molecule into a temporarily inactive form that is better absorbed. The prodrug is then converted back to the active form in the body. researchgate.net | Esterification of the multiple hydroxyl groups on the glucose units can increase lipophilicity, potentially improving absorption across the gastrointestinal tract. jddtonline.infojaper.in |

| Salt Formation | For compounds with acidic or basic functional groups, forming a salt can dramatically increase aqueous solubility and dissolution rate. researchgate.netjddtonline.info | While this compound itself is neutral, derivatives could be synthesized by introducing acidic (e.g., carboxylate) or basic (e.g., amino) groups to enable salt formation. |

| Glycan Modification | Altering the sugar moieties can significantly impact solubility and interaction with biological transporters. | Selective removal or modification of one of the glucose units could be explored to find an optimal balance of properties. |

| Target Specificity Enhancement | ||

| Conformational Constraint | Introducing chemical modifications that lock the molecule into a specific three-dimensional shape that is optimal for binding to its biological target. | Ring system modifications or the introduction of bulky groups could restrict conformational flexibility. |

| Bio-conjugation | Attaching the molecule to another chemical entity, such as a peptide or antibody, that specifically recognizes and binds to target cells or tissues. rsc.org | The hydroxyl groups of this compound could serve as handles for conjugation to targeting ligands. |

| Structure-Guided Design | Using computational modeling and structural biology data of the target protein to design derivatives with improved binding affinity and selectivity. | If the biological target of this compound is known, derivatives can be rationally designed to optimize interactions with the binding site. |

These chemical strategies, from simple functional group interconversions to complex total syntheses, are essential tools in the effort to harness the full potential of complex natural products like this compound.

Advanced Analytical Methodologies for Swertiapunimarin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of phytochemical analysis, providing the means to separate individual components from intricate mixtures such as plant extracts. The choice of chromatographic technique is dictated by the complexity of the sample, the concentration of the analyte, and the specific research objective, whether it be routine quantification or in-depth structural characterization.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of secoiridoid glycosides, including Swertiapunimarin. When coupled with a Photodiode Array (PDA) or Diode Array Detector (DAD), HPLC becomes a powerful tool not only for quantification but also for preliminary identification and purity assessment. researchgate.netnih.gov These detectors acquire the entire UV-Vis spectrum for each point in the chromatogram, providing spectral information that can help confirm the identity of a peak and assess its homogeneity. researchgate.net

The principle of DAD-based peak purity analysis involves comparing spectral data from different points across a single chromatographic peak. researchgate.net If the peak represents a single, pure compound, the normalized spectra should be identical. This capability is crucial for developing and validating analytical methods for complex samples, ensuring that the quantification of the target analyte is not skewed by co-eluting impurities. researchgate.net HPLC-PDA methods are frequently validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure their reliability for quality control purposes. nih.gov

Table 1: Representative Parameters for HPLC-PDA Method Validation for Phytochemicals

| Parameter | Typical Value/Range |

|---|---|

| Linearity (Coefficient of Determination, r²) | ≥0.998 nih.gov |

| Limit of Detection (LOD) | 0.003–0.071 μg/mL nih.gov |

| Limit of Quantification (LOQ) | 0.010–0.216 μg/mL nih.gov |

| Precision (Relative Standard Deviation, %RSD) | <1.20% nih.gov |

| Accuracy (Recovery %) | 96.36–106.95% nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller sub-2 µm particles, which, when operated at high pressures, deliver superior performance compared to traditional HPLC. mdpi.comnih.gov The key advantages of UPLC include increased resolution, higher sensitivity, and significantly shorter analysis times. nih.govwaters.com This high-throughput capability is particularly beneficial for large-scale studies, such as metabolomics or quality control of numerous batches of raw material. mdpi.com

The enhanced separation efficiency of UPLC allows for better resolution of closely eluting compounds, which is critical when analyzing complex plant extracts where this compound may be present alongside structurally similar compounds. mdpi.com This leads to more accurate quantification and a more detailed impurity profile. waters.com The reduction in run time, often from over 30 minutes in HPLC to under 5 minutes in UPLC, also leads to a significant decrease in solvent consumption, making it a more economical and environmentally friendly method. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers several advantages for the analysis of herbal medicines, including simplicity, cost-effectiveness, and high sample throughput. nih.govphcogres.com It allows for the simultaneous analysis of multiple samples on a single plate, making it an efficient tool for quality control and fingerprinting analysis. nih.govmdpi.com

In HPTLC, samples are applied as narrow bands onto a high-performance plate coated with a stationary phase (e.g., silica (B1680970) gel 60 F254). phcogres.com The plate is then developed in a chamber with a suitable mobile phase. The separation of compounds is based on their differential partitioning between the stationary and mobile phases. After development, the plate is dried, and the separated bands are visualized under UV light at specific wavelengths and quantified using a densitometer. phcogres.com HPTLC methods are validated according to ICH guidelines for parameters like linearity, precision, accuracy, and robustness to ensure reliable quantification. phcogres.comnih.gov

Table 2: Typical HPTLC Method Parameters for Analysis of Marker Compounds in Herbal Extracts

| Parameter | Description/Example |

|---|---|

| Stationary Phase | HPTLC plates pre-coated with Silica gel 60 F254 phcogres.com |

| Mobile Phase | Toluene: ethyl acetate: formic acid (6:4:0.3, v/v/v) nih.gov |

| Sample Application | Bands applied with a specific applicator (e.g., CAMAG Linomat 5) researchgate.net |

| Detection Wavelength | Densitometric scanning at 254 nm or 366 nm nih.govphcogres.com |

| Linearity Range (example) | 100-2000 ng/spot phcogres.com |

| Retention Factor (Rf) | Rf values are used to identify compounds (e.g., 0.57 ± 0.007) phcogres.com |

Hyphenated techniques, which couple the powerful separation capabilities of chromatography with the high sensitivity and specificity of mass spectrometry (MS), are indispensable for modern phytochemical research. upce.cz Techniques like HPLC-MS/MS and UPLC-Time-of-Flight-MS (UPLC-TOF-MS) provide not only quantitative data but also invaluable structural information. upce.cznih.gov

UPLC-TOF-MS combines the high-resolution separation of UPLC with the high mass accuracy and resolution of a TOF mass analyzer. youtube.com This enables the precise determination of the elemental composition of parent and fragment ions, which is crucial for identifying known compounds (dereplication) and elucidating the structures of novel, unknown metabolites. researchgate.net A study on the metabolism of swertiamarin (B1682845) utilized UPLC-TOF-MS to identify its metabolite, erythrocentaurin (B1671063), in rat plasma for the first time. nih.gov The high sensitivity of the method was essential for detecting the metabolite at low concentrations. nih.gov The ability to acquire full-scan, accurate mass data for all detectable components in a single run makes UPLC-TOF-MS a powerful platform for untargeted metabolomics and comprehensive impurity profiling. nih.govwaters.com

Table 3: UPLC-TOF-MS Method for Swertiamarin Metabolite Analysis

| Parameter | Condition |

|---|---|

| Technique | UPLC-TOF-MS nih.gov |

| Analyte | Swertiamarin nih.gov |

| Metabolite Detected | Erythrocentaurin nih.gov |

| Internal Standard | Methyl 4-formylbenzoate (B8722198) nih.gov |

| Ionization Mode | Negative Mode nih.gov |

| Application | Metabolism study in rat plasma nih.gov |

Spectroscopic Quantification Methods

Spectroscopic methods offer rapid and cost-effective alternatives for the quantification of compounds, particularly for routine analysis where a high sample throughput is required.

UV-Visible spectrophotometry is a simple, rapid, and inexpensive analytical technique used for the quantitative analysis of compounds that absorb light in the ultraviolet-visible region. pnrjournal.comresearchgate.net The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. anl.gov

For Swertiamarin, a simple and robust UV spectrophotometric method has been developed and validated according to ICH guidelines. pnrjournal.com The method involves dissolving the compound in a suitable solvent, such as methanol (B129727), and measuring its absorbance at the wavelength of maximum absorption (λmax). pnrjournal.com Studies have determined the λmax for Swertiamarin to be 236 nm. pnrjournal.compnrjournal.com The method demonstrates good linearity over a specific concentration range and is validated for precision, accuracy, and sensitivity, making it suitable for routine quality control analysis. pnrjournal.comresearchgate.net

Table 4: Validation Parameters for UV-Visible Spectrophotometric Quantification of Swertiamarin

| Parameter | Reported Value |

|---|---|

| Solvent | Methanol pnrjournal.com |

| Wavelength of Maximum Absorption (λmax) | 236 nm pnrjournal.compnrjournal.com |

| Analytical Concentration Range | 4–32 µg/mL researchgate.netpnrjournal.com |

| Limit of Detection (LOD) | 0.163 µg/mL pnrjournal.compnrjournal.com |

| Limit of Quantification (LOQ) | 0.493 µg/mL pnrjournal.compnrjournal.com |

| Accuracy (% Recovery) | 98.5% to 104.6% pnrjournal.comresearchgate.net |

Compound Index

Method Validation and Quality Control Parameters (e.g., LOD, LOQ, Accuracy, Precision, Robustness)

To ensure that an analytical method for this compound is reliable, accurate, and fit for its intended purpose, it must undergo rigorous validation. zamann-pharma.comunina.it This process establishes the performance characteristics of the method and defines the criteria for quality control. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of this compound in a sample that can be detected, but not necessarily quantified with acceptable accuracy. chromatographyonline.com The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. researchgate.netchromatographyonline.com These are often determined by analyzing a series of dilutions of this compound and calculating the signal-to-noise (S/N) ratio, with typical acceptance criteria being an S/N of 3:1 for LOD and 10:1 for LOQ. chromatographyonline.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. youtube.com It is typically assessed through recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix. The method's accuracy is then expressed as the percentage of the analyte recovered. nih.govzamann-pharma.com For quantitative methods, high accuracy is paramount. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. youtube.com It is evaluated at three levels:

Repeatability: Analysis performed by the same analyst on the same day with the same equipment. zamann-pharma.com

Intermediate Precision: Varies conditions within the lab, such as different analysts, days, or instruments. zamann-pharma.comyoutube.com

Reproducibility: Assesses precision between different laboratories (not always required).

Precision is usually expressed as the Relative Standard Deviation (%RSD) of the measurements. zamann-pharma.com

Robustness: Robustness demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters. zamann-pharma.comyoutube.com For a chromatographic method, this could involve slightly altering the mobile phase composition, pH, column temperature, or flow rate. zamann-pharma.comchromatographyonline.com For a qNMR method, it might involve changing the relaxation delay or acquisition time. This ensures the method is reliable during routine use. zamann-pharma.com

Table 2: Typical Validation Parameters and Acceptance Criteria for a this compound Analytical Method

| Parameter | Method of Evaluation | Typical Acceptance Criteria |

| Accuracy | Recovery studies at 3 concentration levels (e.g., 80%, 100%, 120%) | 98-102% recovery, %RSD ≤ 2% |

| Precision (Repeatability) | 6 replicate injections of the same sample | %RSD ≤ 2% |

| Precision (Intermediate) | Analysis on different days by different analysts | %RSD ≤ 3% |

| LOD | Signal-to-Noise Ratio | S/N ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio | S/N ≥ 10:1 |

| Linearity | Analysis of 5-7 concentrations across a range | Correlation Coefficient (R²) ≥ 0.999 |

| Robustness | Deliberate variation of method parameters (e.g., pH ±0.2, temp ±5°C) | %RSD of results should remain within precision limits |

Applications in Phytochemical Standardization and Metabolite Profiling

Advanced analytical methods are crucial for the phytochemical standardization of plant extracts containing this compound and for understanding its metabolic fate in biological systems.

Metabolite Profiling: Metabolite profiling, a key component of metabolomics, involves the comprehensive analysis of all small-molecule metabolites in a biological sample. metwarebio.com When an extract containing this compound is administered, its absorption and transformation in the body can be tracked. Techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are used to analyze biological samples (e.g., plasma, urine, bile) to identify this compound itself and any resulting metabolites. nih.gov This untargeted or targeted analysis helps to create a "metabolite profile," revealing how the compound is processed, which metabolites are formed, and their excretion pathways. nih.govnih.gov This information is vital for understanding the compound's bioavailability and for identifying the specific molecules responsible for its biological activity in vivo. nih.gov

Metabolic Studies and Pharmacokinetics of Swertiapunimarin in Preclinical Models

Investigation of Absorption and Distribution Profiles

Studies in preclinical models, particularly in rats, have shed light on the absorption and distribution characteristics of Swertiapunimarin, often using the closely related and more extensively studied compound, swertiamarin (B1682845), as a proxy. Following oral administration, swertiamarin is absorbed, although its absolute bioavailability has been reported to be relatively low, in the range of 10.3%. nih.gov This suggests that a significant portion of the orally administered compound may not reach systemic circulation in its original form.

Once absorbed, swertiamarin exhibits rapid and wide distribution throughout various tissues. nih.gov Investigations into its tissue distribution in rats have revealed significant concentrations in key organs. High levels of the compound have been detected in the liver and kidneys. nih.gov This distribution pattern suggests that the liver is a primary site for its metabolic activities, and the kidneys play a crucial role in its elimination from the body. nih.gov The concentration of swertiamarin has been observed to be highest in the small intestine, colon, liver, and kidney. frontiersin.org The rapid and broad distribution to these tissues is fundamental to its pharmacological action.

Elucidation of Biotransformation Pathways

The biotransformation of this compound is a critical step that influences its activity and clearance. The metabolic process involves the conversion of the parent compound into various metabolites, a transformation largely mediated by enzymatic reactions.

Identification of Major Metabolites (e.g., Erythrocentaurin)

A primary metabolite of this compound identified in metabolic studies is erythrocentaurin (B1671063). smolecule.com This compound is a dihydroisocoumarin that is formed through the metabolic conversion of the parent molecule. The identification of erythrocentaurin underscores a key biotransformation pathway for this compound. Erythrocentaurin itself has been the subject of research and is known to possess biological activities, including antioxidant and anti-inflammatory effects. smolecule.com

Role of Microbial Enzymes in Metabolism (e.g., β-Glucosidase)

The gut microbiota plays a significant role in the metabolism of this compound. Specifically, microbial enzymes, such as β-glucosidase, are instrumental in its biotransformation. This enzyme is responsible for the hydrolysis of the glycosidic bond in the this compound molecule. This cleavage results in the formation of an aglycone, which is a more reactive and metabolically active form of the compound. The action of β-glucosidase is a crucial initial step in the metabolic cascade that leads to the formation of metabolites like erythrocentaurin.

Excretion Patterns in Preclinical Models

The elimination of this compound and its metabolites from the body occurs through various excretory routes. While specific quantitative data on the excretion of this compound is limited, studies on similar compounds and the observed high concentrations in the kidneys of preclinical models suggest that renal excretion is a significant pathway. nih.gov It is likely that both the unchanged parent compound and its metabolites are cleared from the systemic circulation via the kidneys and subsequently excreted in the urine. Fecal excretion is also a probable route, particularly for the unabsorbed fraction of the orally administered compound and for metabolites that may be eliminated through bile. However, detailed studies quantifying the urinary and fecal excretion of this compound and its full spectrum of metabolites are needed for a complete understanding of its elimination kinetics.

Correlation between Metabolism and Biological Efficacy

The metabolism of this compound is not merely a process of elimination but is intricately linked to its therapeutic effects. The biotransformation of the parent compound into active metabolites is a key aspect of its pharmacological activity.

The hepatoprotective effects of this compound, for instance, are believed to be mediated, at least in part, by its metabolites. nih.govmdpi.com The parent compound and its metabolic products can exert antioxidant and anti-inflammatory actions within the liver, protecting it from damage induced by toxins. nih.govnih.gov This is supported by studies showing that swertiamarin can ameliorate liver injury by reducing oxidative stress and inflammatory markers. nih.gov

Emerging Research Avenues and Translational Potential

Development of Advanced In Vitro Models (e.g., 3D Cell Culture, Organ-on-a-Chip)

Traditional two-dimensional (2D) cell cultures have long been the standard for initial drug screening. However, they often fail to replicate the complex microenvironment of human tissues, leading to a high rate of failure in preclinical and clinical trials. pnas.org To bridge this gap, advanced three-dimensional (3D) cell culture and organ-on-a-chip (OOC) technologies are being developed. pnas.orgnih.gov

Three-dimensional cell cultures allow cells to grow in a more physiologically relevant spatial arrangement, fostering cell-to-cell and cell-to-matrix interactions that are crucial for normal tissue function and disease pathology. nih.gov These models, which include spheroids, organoids, and bioprinted tissues, can more accurately mimic the in vivo environment. nih.govmdpi.com For instance, 3D cultures of liver cells have been shown to be more sensitive to potential hepatotoxic compounds compared to 2D cultures. researchgate.net The use of such models could provide more predictive insights into the efficacy and potential toxicity of Swertiapunimarin.

Organ-on-a-chip technology takes this a step further by creating microfluidic devices that simulate the structure and function of entire organs. pnas.orgmdpi.com These "chips" can incorporate multiple cell types, mechanical forces like blood flow, and even connect different "organs" on a single platform to study systemic effects. nih.govnih.gov This technology allows for the investigation of complex biological processes and drug responses in a highly controlled and human-relevant manner. researchgate.netmdpi.com For example, a "liver-chip" can replicate the physiological functions of the human liver, offering a superior model to traditional cell cultures and even animal models for studying drug metabolism and toxicity. nih.gov The application of OOC technology to this compound research could enable detailed studies of its effects on specific organs, such as the liver or heart, and predict its pharmacokinetic and pharmacodynamic profiles in humans with greater accuracy. researchgate.net

While no specific studies have yet been published on the use of 3D cell culture or organ-on-a-chip models to evaluate this compound, these technologies represent a significant future direction. Their adoption would allow for a more nuanced understanding of this compound's biological activities and its potential as a therapeutic agent.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to this compound Research

Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, high-throughput analysis of the molecular landscape of biological systems. nih.gov These approaches are invaluable in natural product research for identifying bioactive compounds, elucidating mechanisms of action, and ensuring quality control. nih.gov

Proteomics , the large-scale study of proteins, can reveal how a compound like this compound affects cellular function at the protein level. A proteomics study on the related compound swertiamarin (B1682845), also from Swertia species, investigated its effects on neuroinflammation in BV-2 microglial cells. nih.gov The study found that swertiamarin inhibited the secretion of pro-inflammatory cytokines, and proteomic analysis identified several biological processes modulated by the compound. nih.gov This type of analysis provides a deep understanding of the molecular targets and pathways affected by the compound. Applying similar proteomic approaches to this compound would be a powerful tool to uncover its mechanisms of action in various disease models.

Metabolomics , the comprehensive analysis of metabolites in a biological system, is another crucial omics tool. Metabolomics studies on Swertia chirayita, a plant known to contain this compound, have been conducted to create a comprehensive profile of its phytochemicals and to evaluate the effects of different extraction methods. nih.gov These studies have identified a diverse range of specialized metabolites and have been used to assess the plant's antioxidant and enzyme inhibitory activities. nih.gov Furthermore, metabolomic analysis has been used to differentiate between various Swertia species, which is important for quality control of herbal medicines. nih.gov Applying metabolomics to this compound research can help in understanding its metabolic fate in the body and identifying biomarkers of its efficacy and toxicity.

| Finding from Omics Study | Organism/Cell Line | Compound Studied | Potential Implication for this compound Research |

| Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, IL-18, TNF-α) nih.gov | BV-2 microglial cells | Swertiamarin | Investigation of anti-neuroinflammatory properties. |

| Modulation of cellular response to carbon monoxide, D2 dopamine (B1211576) receptor binding nih.gov | BV-2 microglial cells | Swertiamarin | Elucidation of novel mechanisms of action. |

| Comprehensive phytochemical profiling nih.gov | Swertia chirayita | Plant extract | Identification of other potentially synergistic compounds. |

| Assessment of antioxidant and enzyme inhibitory activities nih.gov | Swertia chirayita | Plant extract | Correlating chemical profile with biological activity. |

Exploration of Synergistic Effects with Established Therapeutic Agents

The concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a promising strategy in drug development. This approach can lead to increased therapeutic efficacy, reduced dosages, and potentially fewer side effects. The exploration of synergistic interactions between natural compounds and established therapeutic agents is a growing area of research.

For instance, studies have shown that certain natural products can enhance the efficacy of conventional anticancer drugs. While direct research on the synergistic effects of this compound is currently lacking, the principle has been demonstrated with other compounds. For example, the combination of certain marine-derived natural products has shown synergistic antitumor effects in lymphoma models. juit.ac.in Similarly, combining epigenetic modifiers like histone deacetylase inhibitors and bromodomain inhibitors has demonstrated synergistic immunostimulatory effects in non-small cell lung cancer models. google.com

Investigating the potential synergistic effects of this compound with existing drugs could open up new therapeutic possibilities. For example, in the context of cancer, this compound could be tested in combination with standard chemotherapeutic agents to see if it can enhance their efficacy or overcome drug resistance. In the treatment of inflammatory diseases, it could be combined with anti-inflammatory drugs to achieve a more potent effect. Such studies would typically involve in vitro cell-based assays to determine the fractional inhibitory concentration (FIC) index, a measure of synergistic activity. nih.gov

Sustainable Production and Biotechnological Applications of this compound

Many valuable medicinal plants, including those from the Swertia genus, are threatened by over-harvesting and habitat loss. nih.gov This underscores the need for sustainable and biotechnological methods for the production of their bioactive compounds.

The biosynthesis of secoiridoids like this compound is a complex process that is not yet fully elucidated. nih.gov It is understood to begin with the precursor geraniol (B1671447) and involves a series of enzymatic reactions. nih.govwikipedia.org The biosynthetic pathway for iridoids has been studied in both plants and insects, revealing convergent evolution and offering alternative enzymes for potential biotechnological production systems. pnas.orgnih.gov

In vitro plant tissue culture is a promising technology for the sustainable production of valuable plant compounds. juit.ac.in Research on Swertia chirayita has demonstrated the feasibility of using tissue culture techniques to produce important bioactive compounds like amarogentin (B1665944) and mangiferin. mdpi.comjuit.ac.in These methods, which include micropropagation and the use of elicitors to stimulate secondary metabolite production, can provide a continuous and controlled source of plant material, independent of geographical and climatic factors. mdpi.comresearchgate.net For example, studies have shown that cultivating S. chirayita shoots under specific LED lighting can enhance the accumulation of biomass and secondary metabolites. mdpi.com

Q & A

Q. How do researchers ensure compliance with ethical standards when citing prior studies on this compound?

- Methodological Answer : Cite primary literature (peer-reviewed journals) for structural, synthetic, and bioactivity data. Avoid secondary sources like patents unless necessary for procedural details. Use reference managers (EndNote, Zotero) to track citations, and adhere to IUPAC nomenclature in chemical descriptions. Cross-check spectral data against databases like SciFindern or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.